![molecular formula C17H24N2O3 B4388025 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide](/img/structure/B4388025.png)
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide
Overview
Description
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide, also known as MMCP, is a chemical compound that belongs to the class of amides. MMCP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Scientific Research Applications
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the endocannabinoid system in regulating synaptic transmission and plasticity in the brain. 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide has also been shown to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Mechanism of Action
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide acts as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). It enhances the binding of endocannabinoids to CB1 receptors, leading to increased synaptic transmission and plasticity in the brain. 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide also modulates the activity of G protein-coupled receptors by stabilizing the active state of the receptor, leading to enhanced signaling.
Biochemical and Physiological Effects:
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide has been shown to enhance the activity of the endocannabinoid system, leading to increased synaptic transmission and plasticity in the brain. It has also been shown to modulate the activity of G protein-coupled receptors, leading to enhanced signaling. 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide in lab experiments is its specificity for CB1 receptors, which allows for targeted modulation of the endocannabinoid system. However, one limitation is that 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide. One area of interest is the potential therapeutic applications of 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide in neurodegenerative diseases. Another area of interest is the development of new compounds that are structurally similar to 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide but have longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide and its effects on the endocannabinoid system and G protein-coupled receptors.
properties
IUPAC Name |
2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-6-13(2)16(20)18-15-8-5-4-7-14(15)17(21)19-9-11-22-12-10-19/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNYFVZEFDTVPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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